molecular formula C9H9BrFN B13106045 5-Bromo-N-cyclopropyl-2-fluoroaniline

5-Bromo-N-cyclopropyl-2-fluoroaniline

Cat. No.: B13106045
M. Wt: 230.08 g/mol
InChI Key: NIGUAGQALMLVMN-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-fluoroaniline is a halogenated aniline derivative featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the amine nitrogen. Its molecular formula is C₉H₈BrFN₂, with a molecular weight of ~243.08 g/mol.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

5-bromo-N-cyclopropyl-2-fluoroaniline

InChI

InChI=1S/C9H9BrFN/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2

InChI Key

NIGUAGQALMLVMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-N-cyclopropyl-2-fluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of 5-Bromo-N-cyclopropyl-2-fluoroaniline follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Hydrogenation: This method ensures efficient reduction of the nitro group to an amino group.

    Automated Cyclopropylation: Automated systems are used to introduce the cyclopropyl group, ensuring consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-fluoroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include nitroso and nitro derivatives.

    Coupling: Products include biaryl compounds formed via Suzuki-Miyaura coupling.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-fluoroaniline has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Differences :

  • Structure : 2-Bromo-5-fluoroaniline lacks the cyclopropyl substituent (molecular formula: C₆H₅BrFN , MW: 189.01 g/mol ).
  • Reactivity : In 2-bromo-5-fluoroaniline, the amine group is more exposed, facilitating electrophilic substitution or coupling reactions. In contrast, the cyclopropyl group in the target compound introduces steric hindrance, which may slow such reactions .
Property 5-Bromo-N-cyclopropyl-2-fluoroaniline 2-Bromo-5-fluoroaniline
Molecular Formula C₉H₈BrFN₂ C₆H₅BrFN
Molecular Weight (g/mol) 243.08 189.01
Substituents Br (5), F (2), N-cyclopropyl Br (2), F (5)
Functional Groups Amine Amine
2.2. Comparison with 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

Key Differences :

  • Functional Group : The benzamide derivative replaces the amine with an amide group (CONH-cyclopropyl), altering hydrogen-bonding capacity and stability.
  • Reactivity : The amide group is less nucleophilic than the amine, making the benzamide less reactive in alkylation or acylation reactions.
  • Molecular Weight : The additional methyl group and benzamide structure increase the molecular weight (302.14 g/mol ) compared to the target compound .
Property 5-Bromo-N-cyclopropyl-2-fluoroaniline 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide
Molecular Formula C₉H₈BrFN₂ C₁₂H₁₂BrFNO
Molecular Weight (g/mol) 243.08 302.14
Key Functional Groups Amine Amide, Methyl
2.3. Comparison with 5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline

Key Differences :

  • Substituent Complexity : The imidazopyridine-methyl group introduces a heterocyclic moiety, increasing molecular weight (334.19 g/mol ) and steric bulk.
  • Applications : The heterocyclic group may enhance binding affinity in biological systems, making this compound more relevant in drug discovery compared to the target compound’s simpler structure .
Property 5-Bromo-N-cyclopropyl-2-fluoroaniline 5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline
Molecular Formula C₉H₈BrFN₂ C₁₅H₁₃BrFN₃
Molecular Weight (g/mol) 243.08 334.19
Substituents Cyclopropyl Imidazopyridine-methyl
2.4. Comparison with Fluoroaniline Isomers (e.g., 5-Nitro-2-fluoroaniline)

Key Differences :

  • Substituent Type: The nitro group (NO₂) in 5-nitro-2-fluoroaniline is a stronger electron-withdrawing group than bromine, significantly reducing the amine’s basicity.
  • Spectroscopic Properties: NMR studies show that nitro substituents cause more pronounced deshielding of adjacent protons compared to bromine. This difference is critical in structural elucidation .
Property 5-Bromo-N-cyclopropyl-2-fluoroaniline 5-Nitro-2-fluoroaniline
Molecular Formula C₉H₈BrFN₂ C₆H₅FN₂O₂
Molecular Weight (g/mol) 243.08 172.11
Substituent Effects Moderate electron withdrawal (Br) Strong electron withdrawal (NO₂)

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